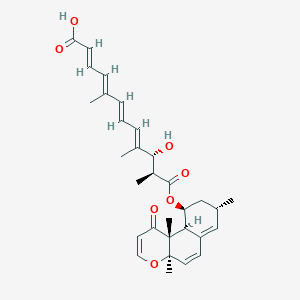
Calbistrin E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calbistrin E is a natural product found in Penicillium striatisporum and Penicillium restrictum with data available.
Applications De Recherche Scientifique
Antifungal Activity
Calbistrin E exhibits notable antifungal properties, particularly against pathogenic fungi such as Candida albicans. Research conducted on an Australian isolate of Penicillium striatisporum demonstrated that this compound showed selective antifungal activity, effectively inhibiting the growth of Candida albicans while being less effective against Saccharomyces cerevisiae . This specificity suggests potential for developing targeted antifungal treatments that minimize disruption to beneficial yeast populations.
Bioactivity Against Cancer Cells
In addition to its antifungal properties, this compound has been studied for its cytotoxic effects on cancer cells. Recent studies indicate that analogues of Calbistrin, including this compound, exhibit cytotoxicity towards leukemic human cells. This characteristic positions it as a candidate for further investigation in cancer therapeutics .
Agricultural Applications
Calbistrins, including this compound, have demonstrated strong antibiosis against phytopathogenic fungi such as Phytophthora. The minimum inhibitory concentration (MIC) values indicate potent activity, suggesting that these compounds could be utilized as natural fungicides in agricultural settings . This application not only supports crop health but also aligns with the increasing demand for sustainable agricultural practices.
Table 1: Summary of Key Studies on this compound
Propriétés
Formule moléculaire |
C31H38O7 |
|---|---|
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
(2E,4E,6E,8E,10R,11S)-12-[[(4aR,8S,10S,10aS,10bR)-4a,8,10b-trimethyl-1-oxo-8,9,10,10a-tetrahydrobenzo[f]chromen-10-yl]oxy]-10-hydroxy-5,9,11-trimethyl-12-oxododeca-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C31H38O7/c1-19(10-8-12-26(33)34)9-7-11-21(3)28(35)22(4)29(36)38-24-18-20(2)17-23-13-15-30(5)31(6,27(23)24)25(32)14-16-37-30/h7-17,20,22,24,27-28,35H,18H2,1-6H3,(H,33,34)/b9-7+,12-8+,19-10+,21-11+/t20-,22+,24+,27-,28+,30-,31-/m1/s1 |
Clé InChI |
XZKXUILQCBAMTL-CNLDLGIASA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@H]2C(=C1)C=C[C@@]3([C@@]2(C(=O)C=CO3)C)C)OC(=O)[C@@H](C)[C@H](/C(=C/C=C/C(=C/C=C/C(=O)O)/C)/C)O |
SMILES canonique |
CC1CC(C2C(=C1)C=CC3(C2(C(=O)C=CO3)C)C)OC(=O)C(C)C(C(=CC=CC(=CC=CC(=O)O)C)C)O |
Synonymes |
calbistrin E |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















